N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)propionamide
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Overview
Description
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)propionamide is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a valuable heterocyclic structure in medicinal chemistry due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)propionamide typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at the phenyl ring. One common method involves the reaction of 2-aminopyridine with an aldehyde in the presence of a catalyst to form the imidazo[1,2-a]pyridine core . This intermediate can then be further reacted with 4-bromobenzaldehyde to introduce the phenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)propionamide can undergo various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)propionamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)propionamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Similar Compounds
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide: Similar structure but with a cinnamamide group instead of a propionamide group.
Imidazo[1,2-a]pyridine derivatives: A broad class of compounds with various substituents on the imidazo[1,2-a]pyridine core.
Uniqueness
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)propionamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its propionamide group contributes to its ability to interact with specific biological targets, making it a valuable compound for drug development.
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-16(20)17-13-8-6-12(7-9-13)14-11-19-10-4-3-5-15(19)18-14/h3-11H,2H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKWGHSNBBADEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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